3-Hydroxy-4-methoxybenzamide
CAS No.:
Cat. No.: VC20333380
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9NO3 |
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Molecular Weight | 167.16 g/mol |
IUPAC Name | 3-hydroxy-4-methoxybenzamide |
Standard InChI | InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3,(H2,9,11) |
Standard InChI Key | DXKBWXYICSWPJQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 3-hydroxy-4-methoxybenzamide is C₈H₉NO₃, with a molecular weight of 167.16 g/mol. Its structure consists of a benzamide core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 4, respectively. This arrangement contrasts with 4-hydroxy-3-methoxybenzamide, where the substituents are reversed .
Key Structural Features:
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Hydrogen Bonding: The hydroxy group at position 3 can act as a hydrogen bond donor, while the methoxy group at position 4 serves as a weak electron-donating substituent.
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Tautomerism: The compound may exhibit keto-enol tautomerism, depending on solvent and pH conditions.
Spectroscopic Characterization
Though direct data for 3-hydroxy-4-methoxybenzamide is unavailable, insights can be drawn from its isomer :
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¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8–3.9 ppm) and a broad peak for the hydroxy proton (~δ 9.5–10 ppm).
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¹³C NMR: The carbonyl carbon (C=O) typically resonates at ~δ 165–170 ppm, with aromatic carbons appearing between δ 110–150 ppm.
Synthesis and Reactivity
Synthetic Routes
No documented synthesis of 3-hydroxy-4-methoxybenzamide exists, but analogous methods for 4-hydroxy-3-methoxybenzamide suggest feasible strategies :
Proposed Pathway:
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Starting Material: 3-Hydroxy-4-methoxybenzoic acid.
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Activation: Conversion to the acid chloride using thionyl chloride (SOCl₂).
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Amidation: Reaction with ammonia (NH₃) or ammonium hydroxide (NH₄OH) to form the benzamide.
Challenges:
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Regioselective protection/deprotection of hydroxyl and methoxy groups to avoid isomerization.
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Purification via column chromatography (ethyl acetate/hexane gradients) .
Reactivity Profile
The compound’s reactivity is influenced by its substituents:
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Hydroxy Group: Participates in electrophilic substitution (e.g., nitration, sulfonation) and serves as a site for hydrogen bonding.
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Methoxy Group: Directs electrophilic substitution to the ortho and para positions relative to itself.
Industrial and Research Applications
Chemical Intermediate
3-Hydroxy-4-methoxybenzamide could serve as a precursor for:
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Pharmaceuticals: Development of kinase inhibitors or receptor modulators.
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Agrochemicals: Synthesis of herbicides or fungicides leveraging its aromatic backbone.
Material Science
The compound’s hydrogen-bonding capacity may aid in designing:
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Coordination Polymers: Via metal-ligand interactions.
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Supramolecular Assemblies: Exploiting π-π stacking and hydrogen bonds.
Challenges and Future Directions
Knowledge Gaps
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No experimental data on the compound’s solubility, stability, or toxicity.
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Synthetic protocols require validation to ensure regiochemical purity.
Research Opportunities
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Computational Studies: Density functional theory (DFT) to predict electronic properties and reactivity.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.
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